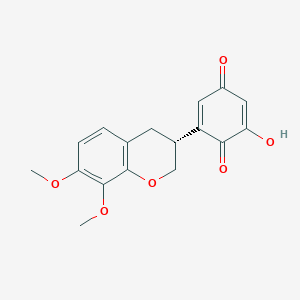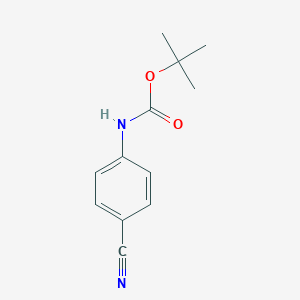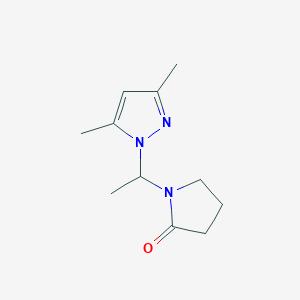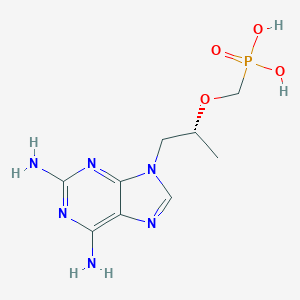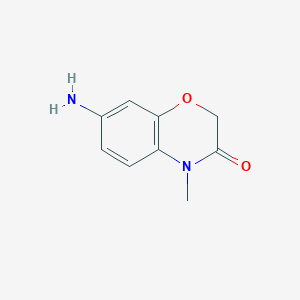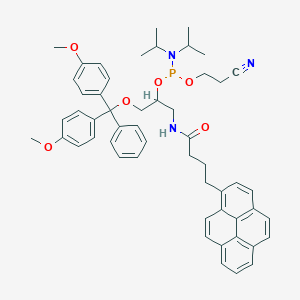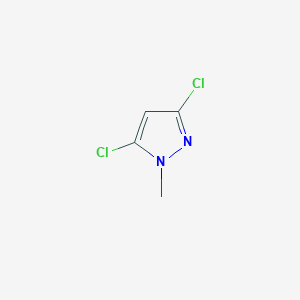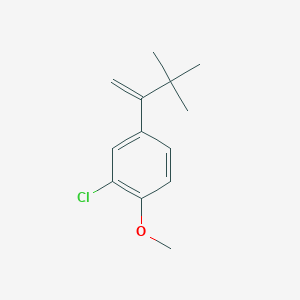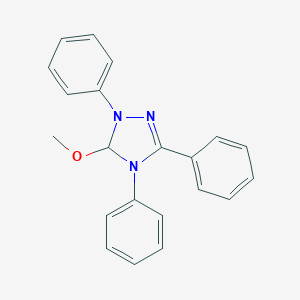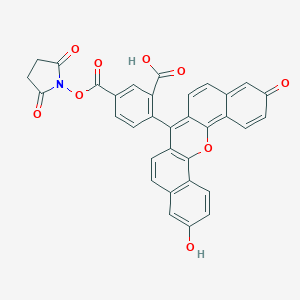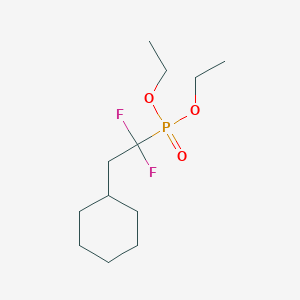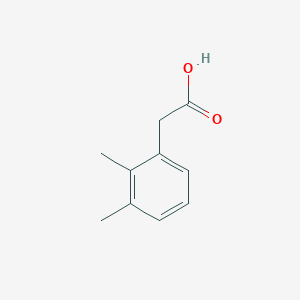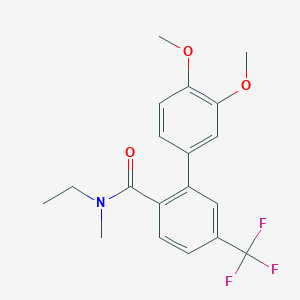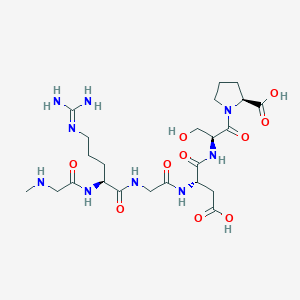
N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline
Übersicht
Beschreibung
N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this compound provides it with specific properties that can be harnessed for different scientific and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the synthesized peptide.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Fluorescent dyes like fluorescein isothiocyanate (FITC) can be used for labeling.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline has a wide range of applications in scientific research:
Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide can serve as a substrate for enzyme assays or as a ligand for receptor binding studies.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The peptide can be incorporated into biomaterials for tissue engineering or used in the development of biosensors.
Wirkmechanismus
The mechanism of action of N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline depends on its specific application. In biological systems, the peptide may interact with cell surface receptors, triggering intracellular signaling pathways. For example, it could bind to integrins, leading to the activation of downstream signaling cascades that regulate cell adhesion, migration, and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-seryl-aspartyl-lysyl-proline: This peptide has a similar structure but includes an acetyl group and lysine residue, which may confer different biological activities.
Glycyl-arginyl-glycyl-aspartyl-seryl-proline: Lacks the N-methyl group, potentially affecting its stability and interaction with biological targets.
Uniqueness
N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline is unique due to the presence of the N-methyl group, which can enhance its stability and resistance to enzymatic degradation. This modification may also influence its binding affinity to specific receptors, making it a valuable tool for targeted therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-26-9-16(34)29-12(4-2-6-27-23(24)25)19(38)28-10-17(35)30-13(8-18(36)37)20(39)31-14(11-33)21(40)32-7-3-5-15(32)22(41)42/h12-15,26,33H,2-11H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,24,25,27)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOPEKNSPWYXTK-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928176 | |
| Record name | N-[6-(3-Carbamimidamidopropyl)-12-(carboxymethyl)-4,7,10,13-tetrahydroxy-2,5,8,11-tetraazatrideca-4,7,10-trien-13-ylidene]serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133525-11-8 | |
| Record name | N-Methylglycyl-arginyl-glycyl-aspartyl-seryl-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133525118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[6-(3-Carbamimidamidopropyl)-12-(carboxymethyl)-4,7,10,13-tetrahydroxy-2,5,8,11-tetraazatrideca-4,7,10-trien-13-ylidene]serylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


